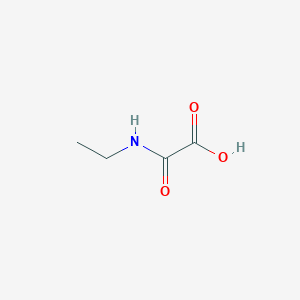
(Ethylamino)(oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Ethylamino)(oxo)acetic acid” is a chemical compound with the molecular formula C4H7NO3 . It has an average mass of 117.103 Da and a mono-isotopic mass of 117.042595 Da .
Molecular Structure Analysis
The molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a molar refractivity of 25.8±0.3 cm3, and a molar volume of 95.1±3.0 cm3 . It also has 4 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and no violations of the Rule of 5 .科学的研究の応用
Corrosion Inhibition :(Ethylamino)(oxo)acetic acid derivatives have been explored as corrosion inhibitors. A study found that derivatives like 2-(2-oxo-2-phenothiazin-10-yl)ethylamino)-acetic acid showed significant inhibition efficiency for mild steel corrosion in hydrochloric acid solution. These inhibitors increased in efficiency with rising temperature and concentration, demonstrating their potential in industrial applications where corrosion resistance is crucial (Yadav, Kumar, & Gope, 2014).
Synthesis of α-Ketoamide Derivatives :Research has also utilized this compound in the synthesis of novel α-ketoamide derivatives. One study tested OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of a series of α-ketoamide derivatives. These derivatives were synthesized with high purity and yield, indicating the compound's utility in organic synthesis and pharmaceutical research (El‐Faham et al., 2013).
Photovoltaic Application :In the field of photovoltaics, derivatives of this compound, such as acetic acid, have been investigated for their influence on photovoltaic backsheets. A study focusing on acetic acid permeation through photovoltaic backsheet films found that different layer compositions of these backsheets varied significantly in their permeation rates of acetic acid. This research is important for understanding and improving the longevity and efficiency of photovoltaic modules (Oreski et al., 2017).
Chemical Synthesis :The compound has found applications in chemical synthesis processes. A study showed the use of ethyl 2,4-dioxoalkanoates reacting with pyrrolidine acetate to produce γ-oxo-acrylates, demonstrating the compound's role in creating useful chemical intermediates (Manfredini, 1988).
Biochemical Research :In biochemical research, this compound derivatives have been used to study their effects on organisms. For instance, a study on oxolinic acid (a derivative) examined its biochemical effects on Proteus vulgaris, focusing on its impact on DNA synthesis (Pianotti, Mohan, & Schwartz, 1968).
Pharmacological Research :The compound has been employed in the synthesis of pharmacologically active compounds. Research has been conducted on synthesizing and testing (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as aldose reductase inhibitors, indicating potential applications in treating conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).
Catalytic Applications :Additionally, studies have explored its use as a catalyst. For instance, acetic acid was used as a catalyst for the N-acylation of amines using esters as the acyl source, highlighting its versatility in chemical synthesis processes (Sanz Sharley & Williams, 2017).
作用機序
Target of Action
The primary target of (Ethylamino)(oxo)acetic acid is Lactate Dehydrogenase C4 (LDHC4) . LDHC4 is an isoform of Lactate Dehydrogenase A (LDHA), which plays a key role in aerobic glycolysis . LDHC4 is significantly expressed in lung cancer tissues .
Mode of Action
This compound interacts with its target, LDHC4, by inhibiting its activity . It shows about 10 times selective inhibition against LDHC4 over LDHA4 and Lactate Dehydrogenase B4 (LDHB4) .
Biochemical Pathways
The inhibition of LDHC4 by this compound affects the aerobic glycolysis pathway, also known as the Warburg effect . This pathway is a distinct hallmark of cancer cells .
Pharmacokinetics
It is known that the compound shows selective inhibition against ldhc4 . This suggests that it may have good bioavailability and selectivity for its target.
Result of Action
The inhibition of LDHC4 by this compound can inhibit the proliferation of lung cancer A549 cells . This suggests that the compound may have potential anticancer effects.
Action Environment
The action of this compound is likely to be influenced by various environmental factors.
生化学分析
Biochemical Properties
(Ethylamino)(oxo)acetic acid has been shown to inhibit the growth of bacteria such as Escherichia coli . It is also potent in inhibiting the activity of dehydrogenase enzymes . The compound interacts with the enzyme lactate dehydrogenase C4 (LDHC4), showing about 10 times selective inhibition against LDHC4 over other isoforms .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been shown that human LDHC, which is significantly expressed in lung cancer tissues, can be inhibited by this compound, leading to the inhibition of the proliferation of lung cancer A549 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with LDHC4. The active-site loop of LDHC4 adopts a distinct conformation compared to other isoforms, and this compound shows selective inhibition against LDHC4 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a selective inhibition against LDHC4 over other isoforms
特性
IUPAC Name |
2-(ethylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-2-5-3(6)4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIITVFSTUKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2631864.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)
![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)




![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)